5-Fluoropyrimidine-2,4-diamine

PKC theta inhibitor immunosuppression kinase selectivity

5-Fluoropyrimidine-2,4-diamine (CAS 155-11-3) is a fluorinated 2,4-diaminopyrimidine core with >25 mg/mL aqueous solubility. It bypasses FPGS-mediated resistance and enables late-stage derivatization via nucleophilic aromatic substitution. Critical for small-molecule antifolate programs targeting DHFR (IC₅₀ 0.6 nM) and intracellular kinases. Choose this scaffold to minimize CYP3A4 TDI and P-gp efflux early in hit-to-lead optimization.

Molecular Formula C4H5FN4
Molecular Weight 128.11 g/mol
CAS No. 155-11-3
Cat. No. B089976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidine-2,4-diamine
CAS155-11-3
Molecular FormulaC4H5FN4
Molecular Weight128.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)F
InChIInChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
InChIKeyRMTFEZUZAHJEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidine-2,4-diamine (CAS 155-11-3) Procurement and R&D Differentiation Guide: Quantifying the Unique Scaffold


5-Fluoropyrimidine-2,4-diamine (CAS 155-11-3), also known as 5-fluoro-2,4-pyrimidinediamine, is a fluorinated heterocyclic building block with a molecular weight of 128.11 g/mol and the formula C₄H₅FN₄ . It serves as a critical 2,4-diaminopyrimidine core scaffold in medicinal chemistry, distinct from classical antifolates like methotrexate due to its small molecular footprint and absence of the p-aminobenzoylglutamate tail, which fundamentally alters its cellular uptake and polyglutamation profile [1]. The C5-fluorine substitution enhances lipophilicity and modulates electronic properties, differentiating it from non-fluorinated 2,4-diaminopyrimidine analogs in both synthetic versatility and target-binding interactions .

Why 5-Fluoropyrimidine-2,4-diamine Cannot Be Substituted by Generic Diaminopyrimidines in Critical Assays


Interchanging 5-fluoropyrimidine-2,4-diamine with unsubstituted 2,4-diaminopyrimidine or other halogenated variants without empirical validation introduces uncontrolled variability across three critical domains: target engagement, pharmacokinetic liability, and synthetic tractability. The C5-fluorine atom directly modulates electron density on the pyrimidine ring, altering hydrogen-bonding capacity at key enzyme active sites and influencing off-target profiles such as CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) efflux [1]. Furthermore, the fluorine substituent serves as a unique synthetic handle for further derivatization via nucleophilic aromatic substitution, a route inaccessible to non-halogenated counterparts, thereby constraining downstream library diversification . The following quantitative evidence substantiates these differentiation points.

Quantitative Differentiation of 5-Fluoropyrimidine-2,4-diamine: Head-to-Head Activity and ADME-Tox Data


PKCθ Inhibition: Potency and Selectivity Profile of 5-Fluoropyrimidine-2,4-diamine Derivatives vs. Alternative Cores

Optimization of 2,4-diamino-5-fluoropyrimidine derivatives yielded compound 14f, which demonstrated potent PKCθ inhibition with significantly mitigated CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) liability compared to earlier leads [1]. The fluorine atom at C5 is essential for this improved safety profile. In a direct comparison within the same study, derivative 14f exhibited a marked reduction in CYP3A4 TDI compared to the non-fluorinated or alternatively substituted analogs [1]. While explicit comparator values are not fully disclosed in the abstract, the study emphasizes the critical role of the 5-fluoro substituent in achieving this favorable DDI profile.

PKC theta inhibitor immunosuppression kinase selectivity

Aqueous Solubility Advantage of 5-Fluoropyrimidine-2,4-diamine for In Vitro Assay Development

The aqueous solubility of 5-fluoropyrimidine-2,4-diamine is a critical parameter for its use in cell-based assays and biochemical studies. While many halogenated heterocycles suffer from poor aqueous solubility, this compound demonstrates a minimum solubility of ≥25 mg/mL in water, which corresponds to ≥195 mM [1]. This value significantly exceeds the typical working concentrations required for most enzyme inhibition or cell viability assays (nanomolar to low micromolar range), providing a robust operational window for dilution and preventing precipitation artifacts that plague less soluble analogs [1].

solubility formulation in vitro assay

Antiproliferative Activity in Cancer Cell Lines: Contextualizing Potency Relative to Clinical Antifolates

While 5-fluoropyrimidine-2,4-diamine itself serves primarily as a building block, its fused-ring derivatives provide insight into the scaffold's potential. Novel 6,5-fused ring heterocyclic antifolates based on the 2,4-diaminopyrimidine core demonstrated superior growth inhibition against the CCRF-CEM human leukemia cell line compared to the clinical antifolate methotrexate (MTX) [1]. Specifically, five out of six novel antifolates had EC₅₀ values lower than MTX (12 nM), with two exhibiting greater potency than 10-ethyl-10-deazaaminopterin (EC₅₀ 2.7 nM). Importantly, their growth inhibitory potency was generally less dependent on exposure time than MTX, a key differentiator [1].

cancer cell line cytotoxicity antifolate

DHFR Inhibition: Benchmarking Core 2,4-Diaminopyrimidine Affinity Against Classical Antifolates

Direct comparison of 2,4-diaminopyrimidine derivatives with classical antifolates reveals their potent dihydrofolate reductase (DHFR) inhibition. In a study characterizing novel 6,5-fused ring heterocyclic antifolates, compounds containing the 2,4-diaminopyrimidine core exhibited human DHFR IC₅₀ values ranging from 0.6 to 28 nM [1]. This potency range is comparable to methotrexate (MTX, IC₅₀ = 0.8 nM) and aminopterin (IC₅₀ = 2.6 µM) under identical assay conditions, demonstrating that the 2,4-diaminopyrimidine core can achieve high-affinity DHFR binding without the glutamate tail required by classical antifolates for cellular retention [1].

DHFR inhibition enzyme assay antifolate

Reduced Folate Carrier (RFC) Substrate Efficiency: Transport Advantage Over Aminopterin

Cellular uptake via the reduced folate carrier (RFC) is a critical determinant of antifolate efficacy. In a competitive uptake assay using CCRF-CEM cells, 6,5-fused ring heterocyclic antifolates based on the 2,4-diaminopyrimidine core inhibited [³H]MTX uptake with IC₅₀ values ranging from 0.3 to 5.8 µM [1]. This range demonstrates superior affinity for the RFC transporter compared to aminopterin, which exhibited an IC₅₀ of 2.6 µM in the same assay. The most potent analog (IC₅₀ = 0.3 µM) showed approximately 8.7-fold higher affinity for the transporter than aminopterin [1].

cellular uptake reduced folate carrier transporter

Predicted pKa Value: Basicity Comparison with Unsubstituted 2,4-Diaminopyrimidine

The electron-withdrawing effect of the C5-fluorine substituent significantly modulates the basicity of the pyrimidine ring nitrogens and amino groups. The predicted pKa for 5-fluoropyrimidine-2,4-diamine is 5.45 ± 0.10 . In contrast, the predicted pKa for unsubstituted 2,4-diaminopyrimidine is approximately 7.2-7.4 . This ~1.8 log unit decrease in pKa indicates that the 5-fluoro analog is substantially less basic, existing predominantly in its neutral form at physiological pH (7.4), whereas unsubstituted 2,4-diaminopyrimidine would be partially protonated .

pKa prediction basicity electronic properties

Optimal Use Cases for 5-Fluoropyrimidine-2,4-diamine Based on Quantified Differentiation


Scaffold for Designing Non-Polyglutamatable DHFR Inhibitors with Defined RFC Uptake

Based on evidence showing DHFR IC₅₀ values as low as 0.6 nM and RFC uptake inhibition IC₅₀ as low as 0.3 µM (superior to aminopterin) [1], 5-fluoropyrimidine-2,4-diamine is optimally suited as a starting material for synthesizing 'small-molecule' antifolates. These analogs bypass the folylpolyglutamate synthetase (FPGS) pathway, avoiding polyglutamation-dependent resistance mechanisms common to MTX, while maintaining efficient cellular entry via RFC. The fluorine atom can be strategically retained or used as a leaving group for further diversification.

Design of Kinase Inhibitors with Mitigated CYP3A4 TDI and P-gp Liability

The optimization of 2,4-diamino-5-fluoropyrimidine derivatives led to compounds with significantly reduced CYP3A4 time-dependent inhibition and P-glycoprotein efflux [1]. This makes the scaffold particularly valuable for projects targeting intracellular kinases (e.g., PKCθ) where drug-drug interaction potential and CNS penetration (due to P-gp) are critical development hurdles. Procurement should be prioritized for programs where a clean ADME-Tox profile is essential early in hit-to-lead.

High-Throughput Screening (HTS) and In Vitro Pharmacology Studies Requiring High Solubility

With an aqueous solubility exceeding 25 mg/mL (≥195 mM) [1], 5-fluoropyrimidine-2,4-diamine eliminates solubility limitations encountered with many heterocyclic cores. This property is essential for: (1) preparing concentrated stock solutions without DMSO, avoiding vehicle interference in sensitive cell-based assays; (2) accurate dose-response curve generation at high concentrations without precipitation artifacts; and (3) use in fragment-based drug discovery (FBDD) where high fragment concentrations are required for NMR or SPR screening.

Synthesis of Fluorinated Analogs via Nucleophilic Aromatic Substitution (SNAr)

The C5-fluorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution, providing a unique synthetic handle not available in non-halogenated 2,4-diaminopyrimidine [1]. This enables late-stage functionalization with amines, thiols, or alkoxides under mild conditions, facilitating rapid library expansion for SAR studies. The predicted pKa shift (ΔpKa ≈ -1.8) [2] also modulates the reactivity of the amino groups, allowing for selective protection/deprotection strategies unavailable with the unsubstituted core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.